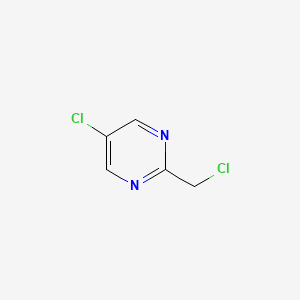

5-Chloro-2-(chloromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H5Cl3N2 . It exists as a solid and is typically found in a pale yellow crystalline form or as a pale yellow liquid . This compound is of interest due to its potential applications in various fields.

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(chloromethyl)pyrimidine consists of a pyrimidine ring with chlorine atoms attached at positions 5 and 2. The chloromethyl group is also linked to the pyrimidine ring. The compound’s linear formula is C5H5Cl3N2 .

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 5-Chloro-2-(chloromethyl)pyrimidine is approximately 29-31°C .

- Stability : The compound should be stored in an inert atmosphere at temperatures between 2°C and 8°C .

Applications De Recherche Scientifique

Synthesis of Various Pharmaceutical Compounds

“5-Chloro-2-(chloromethyl)pyrimidine” is used for the synthesis of various pharmaceutical compounds . It serves as a key intermediate in the production of a wide range of drugs.

Anti-Inflammatory Applications

Pyrimidines, including “5-Chloro-2-(chloromethyl)pyrimidine”, have been found to exhibit anti-inflammatory effects . The presence of a chlorine atom on position-2 is necessary for a good effect. The existence of carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .

Synthesis of Neonicotinoid Compounds

“5-Chloro-2-(chloromethyl)pyrimidine” can also be used for the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nervous system of insects.

Synthesis of Fluazifop

“5-Chloro-2-(chloromethyl)pyrimidine” can be used as a key intermediate for the synthesis of fluazifop , a selective herbicide used for post-emergence control of annual and perennial grass weeds in potatoes, soybeans, sugar beets, peanuts vegetables, cotton, and flax.

Research Chemical

“5-Chloro-2-(chloromethyl)pyrimidine” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in various research and development applications.

Synthesis of Heterocyclic Compounds

“5-Chloro-2-(chloromethyl)pyrimidine” can be used in the synthesis of heterocyclic compounds . These compounds are widely used in the pharmaceutical industry due to their diverse biological activities.

Safety and Hazards

Mécanisme D'action

Target of Action

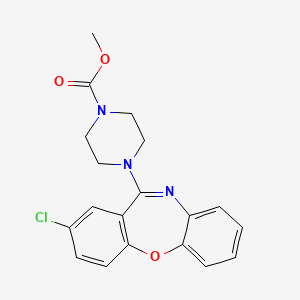

5-Chloro-2-(chloromethyl)pyrimidine is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These compounds are known to act as ion channel modulators . .

Mode of Action

The exact mode of action of 5-Chloro-2-(chloromethyl)pyrimidine is not clearly defined in the available literature. As a reagent, it likely interacts with other compounds to form new chemical structures. In the case of benzoxazepinones, it may contribute to the formation of the pyrimidine ring structure, which is crucial for their activity as ion channel modulators .

Biochemical Pathways

Benzoxazepinones are known to modulate ion channels, which play critical roles in numerous physiological processes, including nerve impulse transmission and muscle contraction .

Result of Action

The molecular and cellular effects of 5-Chloro-2-(chloromethyl)pyrimidine’s action are not explicitly described in the available literature. As a reagent in the synthesis of benzoxazepinones, its primary role is likely in the formation of these compounds. The resulting benzoxazepinones, as ion channel modulators, can have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5-chloro-2-(chloromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRLUJTUHEVAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680965 |

Source

|

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(chloromethyl)pyrimidine | |

CAS RN |

944902-28-7 |

Source

|

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)